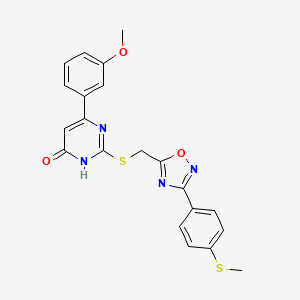
6-(3-Methoxyphenyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methoxyphenyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3-Methoxyphenyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a novel synthetic derivative that incorporates multiple pharmacophores, including a pyrimidine core and oxadiazole moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A 3-methoxyphenyl group
- A methylthio substituent
- An oxadiazole ring
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including cytotoxicity against various cancer cell lines, antimicrobial properties, and potential enzyme inhibition.
1. Cytotoxic Activity
Studies have demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has shown IC50 values below 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis via caspase activation |
| HeLa | 34 | Apoptotic morphology changes observed |
| MCF-7 | <100 | Moderate cytotoxicity with concentration dependence |
The cytotoxic effect is primarily mediated through the induction of apoptosis. The compound activates caspases, which are critical enzymes in the apoptotic pathway. In particular, significant increases in activated caspases were observed in HeLa cells treated with the compound at concentrations of 100 μM .
3. Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It was found to inhibit various bacterial strains effectively. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µM |
| Escherichia coli | 16 µM |
| Pseudomonas aeruginosa | 12 µM |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .
Case Studies
Several studies have highlighted the biological efficacy of similar oxadiazole derivatives:
- Anticancer Studies : A study by Dhumal et al. (2016) explored a series of oxadiazole derivatives and reported strong cytotoxicity against Mycobacterium bovis BCG and various human cancer cell lines . This aligns with findings on our target compound's effectiveness against similar cell lines.
- Antimicrobial Research : Desai et al. (2018) investigated pyridine-based oxadiazole derivatives for their antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria . The structural similarities suggest that our compound may exhibit comparable efficacy.
属性
IUPAC Name |
4-(3-methoxyphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-27-15-5-3-4-14(10-15)17-11-18(26)23-21(22-17)30-12-19-24-20(25-28-19)13-6-8-16(29-2)9-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHSTCUOZOSYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














